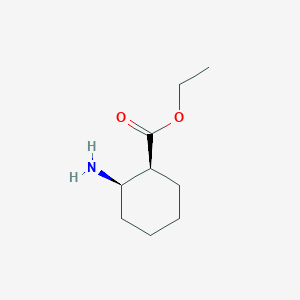

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Description

BenchChem offers high-quality ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODUKXHGDCJEOZ-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355895 | |

| Record name | ethyl(1s,2r)-2-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179601-38-8 | |

| Record name | ethyl(1s,2r)-2-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Strategic Importance of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in Medicinal Chemistry

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral cyclic β-amino acid ester that holds significant interest within the pharmaceutical industry. Its rigid cyclohexyl scaffold, combined with the stereochemically defined amine and ester functionalities, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The specific stereochemistry of the (1S,2R) configuration imparts a unique three-dimensional geometry that can be crucial for achieving high-affinity and selective interactions with biological targets. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, synthesis, formulation, and pharmacokinetic studies.

This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. Where experimental data for the free base is limited, this guide draws upon data from its hydrochloride salt and closely related analogs, supplemented with established theoretical and experimental methodologies. This approach provides a robust framework for researchers to handle, analyze, and strategically deploy this versatile chemical entity in their research and development endeavors.

I. Chemical Identity and Molecular Structure

A thorough understanding of the molecular architecture is the foundation for interpreting its physicochemical behavior.

Molecular Structure:

Figure 1: 2D structure of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate | - |

| Synonyms | (1S,2R)-ethyl 2-aminocyclohexanecarboxylate | - |

| Molecular Formula | C₉H₁₇NO₂ | - |

| Molecular Weight | 171.24 g/mol | Calculated |

| CAS Number | 1346773-57-6 (for HCl salt) | [1] |

| Stereochemistry | cis-configuration of amino and carboxyl groups | - |

II. Physicochemical Data and Characterization

The physicochemical properties of a molecule dictate its behavior in various chemical and biological environments. This section details the known and predicted properties of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

Physical State and Appearance

The free base of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is expected to be a liquid at room temperature, a common characteristic of low molecular weight esters and amines. In contrast, its hydrochloride salt is a solid.

-

Free Base: Predicted to be a colorless to pale yellow liquid.

-

Hydrochloride Salt: White to yellow solid[1].

Melting and Boiling Points

The boiling point of the free base and the melting point of its salt are critical for purification and handling.

-

Melting Point (Hydrochloride Salt): 128-135 °C[2]. This relatively high melting point is typical for salts of organic amines, reflecting the strong ionic interactions in the crystal lattice.

-

Boiling Point (Free Base): While no experimental data is available for the target molecule, a predicted boiling point for the analogous ethyl (1S,2R)-2-aminocyclopentanecarboxylate is 213.4 ± 33.0 °C[3]. Due to the slightly larger and more flexible cyclohexane ring, the boiling point of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is expected to be in a similar or slightly higher range.

Solubility

Solubility is a key determinant of a compound's utility in both synthetic reactions and biological systems.

-

Water Solubility: The free base is expected to have limited solubility in water due to the nonpolar cyclohexane ring and the ethyl ester group. The amino group can participate in hydrogen bonding, which will contribute to some degree of aqueous solubility. The hydrochloride salt, being ionic, is expected to be significantly more soluble in water.

-

Organic Solvents: The free base is anticipated to be soluble in a wide range of organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether, tetrahydrofuran). This is based on the general solubility of similar organic molecules.

Acidity/Basicity (pKa)

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets. The primary amine group is the main basic center.

-

Predicted pKa: A predicted pKa value for the conjugate acid of the analogous ethyl (1S,2R)-2-aminocyclopentanecarboxylate is 10.10 ± 0.40[3]. It is reasonable to expect a similar pKa for the cyclohexyl derivative. This value indicates that at physiological pH (~7.4), the amino group will be predominantly protonated.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development that influences absorption, distribution, metabolism, and excretion (ADME) properties.

-

Calculated LogP: While no experimental LogP is available, computational methods can provide a reliable estimate. The calculated XLogP3 for the parent (1S,2R)-2-aminocyclohexane-1-carboxylic acid is -1.5[4]. The addition of the ethyl group will increase the lipophilicity, and a calculated LogP for the ethyl ester is expected to be in the range of 1.0 to 2.0. This suggests a moderate level of lipophilicity, often desirable for drug candidates.

III. Spectroscopic and Analytical Characterization

Spectroscopic data provides the definitive structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). The protons on the cyclohexane ring will appear as a complex series of multiplets in the upfield region (typically 1.0-3.0 ppm). The proton attached to the nitrogen of the primary amine will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 170-175 ppm), the two carbons of the ethyl group, and the six carbons of the cyclohexane ring. The chemical shifts of the ring carbons will be influenced by the attached amino and carboxylate groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

Expected Absorptions:

-

N-H stretch: A primary amine will typically show two bands in the region of 3300-3500 cm⁻¹[5].

-

C=O stretch: The ester carbonyl group will exhibit a strong absorption band around 1730 cm⁻¹[6].

-

C-N stretch: This will appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

-

C-H stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion: In electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 171 or 172, respectively.

-

Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and fragmentation of the cyclohexane ring.

IV. Synthesis and Purification

A reliable synthetic route is essential for obtaining the target compound in high purity.

Synthetic Approach

A common method for the synthesis of amino acid esters is the Fischer esterification of the corresponding amino acid.

Figure 2: Synthetic workflow for the preparation of the target compound.

Step-by-Step Protocol:

-

(1S,2R)-2-Aminocyclohexane-1-carboxylic acid is suspended in anhydrous ethanol.

-

The mixture is cooled in an ice bath, and thionyl chloride is added dropwise. Thionyl chloride reacts with ethanol to generate HCl in situ, which acts as the catalyst.

-

The reaction mixture is then heated at reflux for several hours.

-

After cooling, the solvent is removed under reduced pressure to yield the crude hydrochloride salt of the ethyl ester.

-

To obtain the free base , the hydrochloride salt is dissolved in water and a base (e.g., sodium bicarbonate or a mild organic base) is added to neutralize the acid.

-

The free base, which is less soluble in water, can then be extracted with an organic solvent like dichloromethane or ethyl acetate.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the purified ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

Purification and Analysis

-

Distillation: For the liquid free base, vacuum distillation can be an effective method of purification.

-

Chromatography: Column chromatography on silica gel can be used to purify the free base.

-

Chiral HPLC: The enantiomeric purity of the final product can be confirmed using chiral High-Performance Liquid Chromatography (HPLC)[2].

V. Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

-

Stability: As an ester, the compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The primary amine can be susceptible to oxidation over time. Long-term storage should be under an inert atmosphere (e.g., nitrogen or argon).

-

Storage Conditions: It is recommended to store the compound in a cool, dry, and dark place. For the hydrochloride salt, storage in a desiccator is advisable as amine salts can be hygroscopic.

VI. Applications in Drug Development

The unique structural features of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate make it a desirable scaffold in medicinal chemistry.

-

Conformational Rigidity: The cyclohexane ring provides a degree of conformational constraint, which can be advantageous in designing ligands with high binding affinity and selectivity.

-

Chiral Scaffold: The defined stereochemistry allows for the synthesis of enantiomerically pure drug candidates, which is often a regulatory requirement.

-

Functional Handles: The primary amine and the ester group provide convenient points for further chemical modification, allowing for the exploration of structure-activity relationships.

Conclusion

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a valuable chiral building block with a distinct set of physicochemical properties that are critical to its application in drug discovery and development. This guide has provided a comprehensive overview of these properties, drawing from available experimental data, theoretical predictions, and established scientific principles. A thorough understanding and consideration of its molecular structure, solubility, pKa, lipophilicity, and stability are essential for any researcher or scientist aiming to leverage the full potential of this versatile molecule.

References

-

Chemaxon. LogP and logD calculations. [Link]

-

ACS Publications. Solubilities of gases in aqueous solutions of amine | Journal of Chemical & Engineering Data. [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

-

PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid. [Link]

-

MDPI. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP. [Link]

-

ResearchGate. Stability Assay of Amino Acid Thioester 1 in the Presence of L1 The... [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

National Institutes of Health. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

-

Royal Society of Chemistry. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Link]

-

AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. [Link]

-

European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

-

National Institutes of Health. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

-

PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

-

Science and Education Publishing. Kraft, A. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometri Acid-Base Titration Data with Difference Plots. Journal of Chemical Education 80(5): 554-559. [Link]

-

ScienceDirect. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

-

MDPI. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

-

PubMed. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. [Link]

-

YouTube. Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

YouTube. Boiling Points and Solubility of Amines. [Link]

-

Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. [Link]

- Google Patents.

-

ResearchGate. (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]

-

NIST. Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

[NMR]box. 1H, 13C and 15N chemical shift table of 20 common amino acids. [Link]

-

YouTube. Introduction to IR Spectroscopy - Amines.. [Link]

-

University of Delhi. DEPARTMENT OF BIOTECHNOLOGY. [Link]

-

PubChem. Ethyl 2-hydroxycyclohexane-1-carboxylate. [Link]

-

PubChem. Ethyl 1-hydroxycyclohexanecarboxylate. [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. Cyclohexylamine [webbook.nist.gov]

- 3. 197904-11-3 CAS MSDS (Ethyl (1S,2R)-2-aminocyclopentanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, a chiral bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. As a key building block, its rigid cyclohexane scaffold and vicinal amino and carboxylate functionalities offer a unique three-dimensional architecture for the synthesis of complex molecules, including pharmaceutical intermediates and novel therapeutic agents. This document will delve into its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and applications, with a focus on the practical insights relevant to researchers in the field.

Chemical Identity and Physicochemical Properties

The precise stereochemistry of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, with the amino and carboxylate groups in a trans configuration, dictates its conformational behavior and utility as a chiral synthon. While a dedicated CAS number for this specific ethyl ester is not readily found in major chemical databases, the parent carboxylic acid, (1S,2R)-2-aminocyclohexane-1-carboxylic acid, is registered under CAS Number 189101-41-5 . The properties of the ethyl ester can be largely inferred from the parent acid and related analogs.

Table 1: Physicochemical Properties of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate and its Parent Acid

| Property | Value (Ethyl Ester - Predicted) | Value ((1S,2R)-2-aminocyclohexane-1-carboxylic acid) | Data Source |

| Molecular Formula | C9H17NO2 | C7H13NO2 | - |

| Molecular Weight | 171.24 g/mol | 143.18 g/mol | |

| Appearance | Colorless to off-white solid or oil | - | General Knowledge |

| Boiling Point | > 200 °C (Predicted) | - | General Knowledge |

| Solubility | Soluble in organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) | - | General Knowledge |

| Chirality | (1S, 2R) | (1S, 2R) |

Synthesis and Methodologies

The synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate typically involves two main strategies: the esterification of the corresponding amino acid or the stereoselective synthesis from achiral starting materials.

Esterification of (1S,2R)-2-aminocyclohexane-1-carboxylic acid

This is the most direct route, assuming the availability of the chiral amino acid. The choice of esterification method is critical to avoid racemization and side reactions.

Protocol 1: Fischer-Speier Esterification

This classic method involves reacting the amino acid with ethanol in the presence of a strong acid catalyst.

-

Step 1: Catalyst Selection: Anhydrous hydrogen chloride (HCl) gas or thionyl chloride (SOCl2) are commonly used. Thionyl chloride is often preferred as it reacts with any residual water and generates HCl in situ, driving the equilibrium towards the product.

-

Step 2: Reaction Setup: The amino acid is suspended in anhydrous ethanol at a low temperature (typically 0 °C).

-

Step 3: Catalyst Addition: Thionyl chloride is added dropwise to the cooled suspension. This is an exothermic reaction, and careful temperature control is necessary.

-

Step 4: Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete conversion.

-

Step 5: Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product, often the hydrochloride salt, is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The final product is purified by column chromatography or distillation.

Causality behind Experimental Choices: The use of anhydrous conditions is paramount to prevent the hydrolysis of the ester product and the decomposition of thionyl chloride. The initial low temperature during catalyst addition minimizes potential side reactions. Refluxing provides the necessary activation energy to drive the reaction to completion.

Stereoselective Synthesis

Developing a stereoselective route from achiral precursors is a more elegant and often more scalable approach in industrial settings. One common strategy involves the diastereoselective reduction of a precursor containing a chiral auxiliary.

An In-depth Technical Guide to Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate Hydrochloride

Executive Summary: This document provides a comprehensive technical overview of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride, a pivotal chiral building block in modern synthetic and medicinal chemistry. With its specific stereochemistry, this β-amino acid ester serves as a critical intermediate in the synthesis of complex pharmaceutical agents. This guide details its physicochemical properties, outlines a robust synthetic and purification workflow, specifies analytical methods for structural verification and quality control, discusses its significant applications in drug development, and provides essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals in the field of drug discovery and development, emphasizing the scientific rationale behind the described methodologies.

Introduction: The Strategic Importance of a Chiral Scaffold

Cyclic β-amino acids are privileged structural motifs in medicinal chemistry. Their constrained conformations allow for the design of peptidomimetics with predictable secondary structures, enhanced metabolic stability, and improved biological activity. Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride belongs to this valuable class of compounds. It is the hydrochloride salt of the ethyl ester of cis-2-aminocyclohexane-1-carboxylic acid, with a defined absolute stereochemistry of (1S,2R).

The precise spatial arrangement of the amine and carboxylate groups on the cyclohexane ring makes this molecule a highly sought-after precursor. Its primary utility lies in its role as a key intermediate for constructing more complex molecular architectures, most notably in the synthesis of antiviral drugs. Understanding its synthesis, properties, and handling is therefore crucial for research teams engaged in the development of novel therapeutics. This guide serves as a senior-level resource, blending established chemical principles with practical, field-proven insights.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound is defined by its physical and structural characteristics. These properties dictate its behavior in chemical reactions, its solubility, and its appropriate storage conditions.

Chemical Structure

The structure below illustrates the (1S,2R) stereochemistry, where the amine and the ethyl carboxylate groups are in a cis configuration relative to each other on the cyclohexane ring.

Caption: Structure of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride.

Key Data Summary

The quantitative data for this compound are summarized in the table below, compiled from reliable chemical supplier and database information.[1][2]

| Property | Value | Reference |

| CAS Number | 1346773-57-6 | |

| Molecular Formula | C₉H₁₈ClNO₂ | [1][3] |

| Molecular Weight | 207.70 g/mol | |

| Appearance | White to off-white or yellow solid/crystalline powder | [2] |

| Purity | Typically ≥95% | [1] |

| Melting Point | 128°C to 135°C (for the related cis-isomer) | [2] |

| InChI Key | XMQSOBPCWYVZSW-KZYPOYLOSA-N | |

| Solubility | Soluble in water and methanol | [2] |

Synthesis and Stereochemical Control

The synthesis of a single, pure stereoisomer is a significant challenge that requires a carefully designed strategy. A plausible and efficient method for preparing ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate involves the diastereoselective reductive amination of ethyl 2-oxocyclohexane-1-carboxylate. This approach provides excellent control over the required cis stereochemistry.

Causality of Experimental Choices:

-

Starting Material: Ethyl 2-oxocyclohexane-1-carboxylate is a readily available β-ketoester.

-

Chiral Auxiliary: A chiral amine, such as (S)-(-)-α-methylbenzylamine, is used to form a chiral imine/enamine intermediate. This intermediate directs the subsequent reduction to occur from a specific face of the molecule, establishing the desired stereochemistry.

-

Reducing Agent: A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation is chosen. Catalytic hydrogenation over a heterogeneous catalyst (e.g., Pd/C) is often preferred for its stereoselectivity and cleaner workup. The catalyst surface, in concert with the bulky chiral auxiliary, sterically hinders one face of the C=N bond, leading to the preferential formation of the cis product.

-

Deprotection: The final step involves the removal of the chiral auxiliary via hydrogenolysis, which simultaneously cleaves the N-benzyl bond and leaves the desired primary amine.

-

Salt Formation: Treatment with HCl in a non-aqueous solvent like diethyl ether or ethanol precipitates the hydrochloride salt, which is often more crystalline and stable than the free base, facilitating purification.

Synthetic Workflow Diagram

Caption: Synthetic workflow for ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate HCl.

Detailed Experimental Protocol

-

Step 1: Diastereoselective Reductive Amination

-

To a solution of ethyl 2-oxocyclohexane-1-carboxylate (1.0 eq) in ethanol in a pressure vessel, add (S)-(-)-α-methylbenzylamine (1.05 eq).

-

Add 5% Palladium on Carbon (Pd/C) catalyst (5 mol%).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude diastereomeric amine intermediate.

-

-

Step 2: Deprotection via Hydrogenolysis

-

Dissolve the crude intermediate from Step 1 in methanol.

-

Add Pearlman's catalyst (20% Pd(OH)₂/C, 10 mol%).

-

Pressurize the reaction vessel with hydrogen (e.g., 100 psi) and stir at 40-50°C for 24 hours.

-

Monitor the reaction for the cleavage of the benzyl group.

-

After completion, cool the reaction, vent, and filter through Celite® to remove the catalyst.

-

Concentrate the filtrate to obtain the crude free base of the target compound.

-

-

Step 3: Salt Formation and Purification

-

Dissolve the crude free base in a minimal amount of cold ethanol.

-

Slowly add a 1 M solution of HCl in ethanol dropwise while stirring until the solution becomes acidic (test with pH paper).

-

Continue stirring in an ice bath for 1-2 hours to promote crystallization.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the white solid under vacuum to yield the final product, ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride.

-

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is a non-negotiable step. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Required Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and connectivity. Key signals include the ethyl ester pattern (a quartet and a triplet), distinct signals for the cyclohexyl ring protons, and the absence of signals from the chiral auxiliary.

-

Mass Spectrometry (MS): Determines the molecular weight. In ESI+ mode, the expected peak would correspond to the molecular ion of the free base [M+H]⁺.

-

Infrared (IR) Spectroscopy: Identifies key functional groups. Expected peaks include N-H stretches (from the ammonium salt), a strong C=O stretch for the ester, and C-O stretches.

-

Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric and diastereomeric purity. The product is analyzed on a chiral stationary phase to separate it from any undesired stereoisomers.

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

Protocol: Sample Preparation for NMR Analysis

-

Accurately weigh 5-10 mg of the dried hydrochloride salt.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often preferred for hydrochloride salts as it will exchange with the NH₃⁺ protons, simplifying the spectrum.

-

Transfer the solution to a clean, dry NMR tube.

-

If necessary, add a small amount of an internal standard (e.g., TSP for D₂O).

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Applications in Drug Development

The primary value of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride is as a versatile chiral intermediate. Its structure is embedded within the core of several biologically active molecules.

Case Study: Precursor in Neuraminidase Inhibitor Synthesis (Oseltamivir)

The anti-influenza drug Oseltamivir (Tamiflu®) is a prominent example where a similar cyclohexene amino ester core is essential for its activity.[4] While the commercial synthesis of Oseltamivir famously starts from shikimic acid, numerous alternative and second-generation syntheses have been developed to bypass reliance on this natural product.[5][6] Many of these routes converge on intermediates that are structurally analogous to the title compound.

The (1S,2R) stereochemistry allows for the correct installation of the amine and the eventual formation of the cyclohexene ring with the required stereocenters. The ethyl ester provides a convenient handle for later chemical transformations or can act as a prodrug element to enhance bioavailability, as is the case with Oseltamivir.[4] The use of such well-defined chiral building blocks dramatically simplifies complex syntheses, reducing the number of steps and avoiding costly and difficult chiral separations later in the route.

Safety, Handling, and Storage

As with any chemical reagent, adherence to proper safety protocols is paramount. The information provided here is a guideline; users must consult the specific Safety Data Sheet (SDS) provided by their supplier.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[8] Avoid contact with skin, eyes, and clothing.[7] Prevent dust formation during transfer.

-

Hazards: While some related isomers are not classified as hazardous under OSHA 2012 standards[7], other similar aminocyclohexane derivatives are listed as causing skin, eye, and respiratory irritation, and may be harmful if swallowed.[8] It is prudent to treat this compound with appropriate caution.

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride is more than just a chemical on a shelf; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry and versatile functional groups provide a reliable starting point for the synthesis of complex, high-value molecules. This guide has provided a senior-level perspective on its properties, a robust and logical synthetic strategy, comprehensive analytical workflows for quality assurance, and its critical role in pharmaceutical development. By understanding and applying these principles, research and development teams can effectively leverage this building block to accelerate their journey toward novel therapeutic solutions.

References

[9] WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents. (2017-08-10). Google Patents.

[3] ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. CP Lab Safety. [Link]

[10] (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323. PubChem. [Link]

[11] (1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325. PubChem. [Link]

[12] 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272. PubChem. [Link]

[13] Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. [Link]

[4] The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. Tetrahedron. (2020-07-26). [Link]

[14] CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. Google Patents.

[5] Oseltamivir total synthesis. Wikipedia. [Link]

[15] New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Organic & Biomolecular Chemistry. [Link]

[6] Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. IISTE.org. (2015). [Link]

[16] Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

[17] Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. Chemistry LibreTexts. (2021-12-27). [Link]

Sources

- 1. 265640010 [thermofisher.com]

- 2. Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, 95% | Fisher Scientific [fishersci.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 6. iiste.org [iiste.org]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 10. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 15. investigacion.unirioja.es [investigacion.unirioja.es]

- 16. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. The cyclohexane ring's conformational rigidity, dictated by the stereochemistry of its substituents, gives rise to a complex and informative spectrum. This guide will delve into the theoretical principles governing the chemical shifts and coupling constants observed, offering a detailed interpretation of the spectral data. The causality behind experimental choices in obtaining high-quality spectra is also discussed, providing a framework for researchers working with similar substituted cyclohexane systems. This document serves as a valuable resource for scientists in organic chemistry, medicinal chemistry, and drug development who rely on NMR spectroscopy for structural elucidation and stereochemical assignment.

Introduction: The Significance of Stereochemistry in Substituted Cyclohexanes

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral bifunctional molecule with significant applications as a building block in the synthesis of pharmaceuticals and other biologically active compounds. The defined stereochemistry at the C1 and C2 positions locks the cyclohexane ring into a preferred chair conformation, profoundly influencing its reactivity and biological interactions.

¹H NMR spectroscopy is an indispensable tool for confirming the relative and absolute stereochemistry of such molecules. The spatial arrangement of the protons in a fixed cyclohexane chair conformation leads to distinct chemical shifts and coupling constants, providing a detailed fingerprint of the molecule's three-dimensional structure. Understanding the nuances of this spectrum is crucial for verifying synthetic outcomes and ensuring the stereochemical purity of drug candidates.

Foundational Principles: Deciphering the ¹H NMR Spectrum

The interpretation of the ¹H NMR spectrum of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hinges on three key parameters: chemical shift (δ), spin-spin coupling (J), and integration.

-

Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. Electronegative atoms and functional groups, such as the ester and amino moieties in our target molecule, deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).[1][2] The rigid chair conformation also results in differentiation between axial and equatorial protons, with axial protons typically being more shielded (appearing at lower chemical shifts) than their equatorial counterparts.[3]

-

Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent protons on adjacent carbons leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[4] In a cyclohexane chair, the well-defined dihedral angles between axial-axial (approx. 180°), axial-equatorial (approx. 60°), and equatorial-equatorial (approx. 60°) protons result in characteristic coupling constants.

-

Integration: The area under each NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

Conformational Analysis: The Chair Conformation of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

The (1S,2R) stereochemistry dictates that the amino and carboxylate groups are trans to each other. In the most stable chair conformation, bulky substituents preferentially occupy equatorial positions to minimize steric strain. Therefore, we can confidently predict that both the ethyl carboxylate group at C1 and the amino group at C2 will reside in equatorial positions. This arrangement is critical for predicting the ¹H NMR spectrum.

In this conformation, the proton at C1 (H1) and the proton at C2 (H2) are both in axial positions. This axial-axial relationship is a key feature that will be reflected in the coupling patterns observed in the spectrum. The cyclohexane ring itself adopts a stable chair conformation.[5]

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the principles outlined above, we can predict the key features of the ¹H NMR spectrum of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

The Ethyl Ester Group

The ethyl ester group will give rise to two distinct signals:

-

A quartet corresponding to the two methylene protons (-OCH₂CH₃). These protons are adjacent to a methyl group (three protons), and according to the n+1 rule, their signal will be split into a quartet (3+1=4). Due to the deshielding effect of the adjacent oxygen atom, this signal is expected to appear in the range of δ 3.5-5.5 ppm .[1][6]

-

A triplet corresponding to the three methyl protons (-OCH₂CH₃). These protons are adjacent to a methylene group (two protons), and their signal will be split into a triplet (2+1=3). This signal will appear further upfield, typically in the range of δ 0.8-1.9 ppm .[1]

The Cyclohexane Ring Protons

The ten protons on the cyclohexane ring will present a more complex set of signals due to their fixed axial and equatorial positions.

-

H1 (Axial Proton at C1): This proton is adjacent to the electron-withdrawing carboxylate group and will be deshielded. It is coupled to the axial proton at C2 and the two protons at C6. We would expect a complex multiplet, likely a doublet of triplets (dt) or a multiplet, in the region of δ 2.0-2.5 ppm . The large coupling constant will be due to the axial-axial coupling with H2.

-

H2 (Axial Proton at C2): This proton is adjacent to the amino group. It is coupled to the axial proton at C1 and the two protons at C3. Similar to H1, it will appear as a complex multiplet, likely a doublet of triplets (dt) or a multiplet, in the region of δ 2.5-3.5 ppm . The large coupling constant will again be due to the axial-axial coupling with H1.

-

Other Cyclohexane Protons (H3, H4, H5, H6): The remaining eight protons on the cyclohexane ring will appear as a complex, overlapping set of multiplets in the upfield region of the spectrum, typically between δ 1.2 and 2.2 ppm .[7] The axial and equatorial protons at each carbon are diastereotopic and will have different chemical shifts and coupling constants, further contributing to the complexity of this region.

The Amino Group Protons

The two protons of the amino group (-NH₂) will typically appear as a broad singlet. The chemical shift of this signal is highly variable and depends on factors such as solvent, concentration, and temperature. It can range from δ 1.0 to 5.0 ppm . In many cases, these protons exchange with deuterated solvents, causing the signal to disappear.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₂CH₃ | 3.5 - 5.5 | Quartet (q) | ~7 |

| -OCH₂CH₃ | 0.8 - 1.9 | Triplet (t) | ~7 |

| H1 (axial) | 2.0 - 2.5 | Multiplet (m) | J(H1ax, H2ax) ~ 10-13 Hz (large) |

| H2 (axial) | 2.5 - 3.5 | Multiplet (m) | J(H2ax, H1ax) ~ 10-13 Hz (large) |

| H3, H4, H5, H6 | 1.2 - 2.2 | Complex Multiplets (m) | J(ax,ax) ~ 10-13 Hz, J(ax,eq) ~ 2-5 Hz, J(eq,eq) ~ 2-5 Hz |

| -NH₂ | 1.0 - 5.0 | Broad Singlet (br s) | N/A |

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a high-quality, interpretable ¹H NMR spectrum of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If the compound is a salt (e.g., hydrochloride), deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) may be more appropriate.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at δ 0.00 ppm.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Parameters

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the interpretation of complex multiplets.

-

Acquisition Parameters:

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.

-

Pulse Width: Use a calibrated 90° pulse width.

-

-

Shimming: Carefully shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually phase the spectrum to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to δ 0.00 ppm.

-

Integration: Integrate all the signals in the spectrum to determine the relative proton ratios.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

Caption: Experimental Workflow for ¹H NMR Spectroscopy.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton signals, especially in the complex upfield region, advanced 2D NMR techniques can be employed.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the 2D COSY spectrum will connect the signals of J-coupled protons, helping to trace the connectivity of the cyclohexane ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning protons based on the more dispersed ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm the assignment of the protons on the cyclohexane ring relative to the ester and amino groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are J-coupled. For the title compound, NOESY can be used to confirm the trans relationship of the substituents by observing NOE correlations between axial protons on the same side of the ring.

Conclusion

The ¹H NMR spectrum of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate provides a wealth of information about its stereochemistry and conformation. A thorough understanding of the principles of chemical shift, coupling constants, and conformational analysis allows for a detailed and accurate interpretation of the spectrum. By following a robust experimental protocol and employing advanced 2D NMR techniques when necessary, researchers can confidently elucidate the structure and confirm the stereochemical integrity of this important synthetic building block. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of substituted cyclohexane derivatives, ultimately contributing to the advancement of drug discovery and development.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Retrieved from [Link]

- Perlin, A. S. (1976). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society, 98(12), 3551-3554.

- Valle, G., Crisma, M., Toniolo, C., Sen, N., Sukumar, M., & Balaram, P. (1988). Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides. Journal of the Chemical Society, Perkin Transactions 2, (3), 393-398.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of California, Davis. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

-

University of Calgary. (n.d.). Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Chemical Shifts. Retrieved from [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. youtube.com [youtube.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

This guide provides a comprehensive analysis of the predicted ¹³C NMR chemical shifts for ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation of this and related chiral molecules.

Introduction: The Role of ¹³C NMR in Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] Specifically, ¹³C NMR provides a detailed fingerprint of the carbon skeleton, where each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus.

For chiral molecules like ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, ¹³C NMR is particularly powerful. The defined stereochemistry of the substituents on the cyclohexane ring results in a unique set of chemical shifts for the six-membered ring carbons. This allows for the confirmation of the relative and absolute stereochemistry, which is a critical aspect of pharmaceutical development and asymmetric synthesis.

The subject of this guide, ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, possesses two stereocenters on a cyclohexane ring, making it a valuable chiral building block. Understanding its ¹³C NMR spectrum is fundamental to its characterization and quality control.

Predicted ¹³C NMR Chemical Shifts

Table 1: Predicted ¹³C NMR Chemical Shifts for Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Ester Carbonyl) | 170 - 185 | Typical range for ester carbonyls.[2][3] |

| -O-CH₂- (Ethyl) | 60 - 65 | Methylene carbon attached to an oxygen atom.[2][4] |

| -CH₃ (Ethyl) | 10 - 15 | Terminal methyl group of an ethyl ester.[2][4] |

| C1 (CH-COOEt) | 45 - 55 | Methine carbon bearing an electron-withdrawing ester group. |

| C2 (CH-NH₂) | 50 - 60 | Methine carbon attached to a primary amine.[2] |

| C3, C4, C5, C6 (Cyclohexane Ring) | 20 - 40 | Aliphatic carbons in a cyclohexane ring.[5] |

Note: These are estimated ranges. The exact values can be influenced by solvent, concentration, and temperature.[6]

Theoretical Basis for Chemical Shift Assignments

The predicted chemical shifts are grounded in fundamental principles of NMR spectroscopy, including inductive effects, steric effects, and the influence of substituent stereochemistry.

Inductive and Anisotropic Effects

The chemical shift of a carbon nucleus is primarily influenced by the electron density around it. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent carbons, "deshielding" them from the external magnetic field. This results in a downfield shift to a higher ppm value.[7]

-

Ester Group: The carbonyl carbon (C=O) is significantly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the 170-185 ppm range.[2][3] The methylene carbon of the ethyl group (-O-CH₂-) is also deshielded by the adjacent oxygen, typically appearing around 60-65 ppm.[2][4]

-

Amine Group: The primary amine group at C2 also exerts a deshielding effect, causing the C2 carbon to shift downfield to the 50-60 ppm range.[2]

Stereochemical Influences on the Cyclohexane Ring

The chair conformation of the cyclohexane ring and the relative orientation of the substituents play a crucial role in determining the chemical shifts of the ring carbons.[8] In the (1S,2R) stereoisomer, the amino and ester groups are in a trans configuration. The thermodynamically more stable conformation will have both bulky substituents in equatorial positions to minimize steric strain.

The interplay of steric and electronic effects in substituted cyclohexanes can be complex.[8][9] The precise chemical shifts of C3, C4, C5, and C6 will depend on their spatial relationship to the amino and ester groups.

Below is a diagram illustrating the key factors influencing the chemical shifts in ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

Caption: Factors influencing ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To validate the predicted chemical shifts, a standardized experimental procedure should be followed. This protocol ensures the acquisition of a high-quality, reproducible ¹³C NMR spectrum.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) if the hydrochloride salt is used.

-

Sample Concentration: Dissolve approximately 10-20 mg of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in 0.6-0.7 mL of the chosen deuterated solvent.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard, with its ¹³C signal set to 0.0 ppm.[4][5] Most deuterated solvents are available with TMS already added.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

-

Nucleus: ¹³C

-

Frequency: Approximately 100 MHz

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 to 4096, depending on the sample concentration. The low natural abundance of ¹³C (about 1.1%) necessitates a larger number of scans to achieve a good signal-to-noise ratio.[6]

-

Spectral Width: 0 to 220 ppm.

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference.

The following diagram outlines the experimental workflow for acquiring the ¹³C NMR spectrum.

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

This guide provides a detailed framework for understanding and predicting the ¹³C NMR spectrum of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. By integrating fundamental NMR principles with data from analogous structures, a reliable prediction of the chemical shifts can be achieved. The provided experimental protocol offers a self-validating system for the empirical determination of these values. For researchers in synthetic chemistry and drug development, this approach is crucial for the structural verification and quality assessment of chiral molecules.

References

-

Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved from [Link]

-

NOBLE CHEMISTRY. (2024, June 5). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. YouTube. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

SciELO. (n.d.). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]

-

ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. Retrieved from [Link]

-

NIH. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Retrieved from [Link]

-

ResearchGate. (n.d.). 202636 PDFs | Review articles in 13C-NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 4.2: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

FT-IR analysis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

An In-Depth Technical Guide to the FT-IR Analysis of Ethyl (1S,2R)-2-Aminocyclohexane-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, a key chiral building block in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind methodological choices, offers a detailed protocol grounded in best practices, and provides a thorough interpretation of the molecule's spectral features. By integrating theoretical principles with practical application, this guide serves as an authoritative resource for ensuring the structural integrity and quality of this critical chemical entity.

Introduction: The Significance of a Chiral Building Block

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a valued intermediate in the synthesis of complex pharmaceutical agents. Its rigid stereochemistry, derived from the cyclohexane backbone, and the presence of two versatile functional groups—a primary amine and an ester—make it an ideal starting point for constructing molecules with specific three-dimensional architectures. Given its role, verifying the compound's identity and purity is paramount.

FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. By measuring the absorption of infrared radiation by molecular vibrations, an FT-IR spectrum provides a unique "molecular fingerprint." This guide will elucidate the characteristic spectral features of the title compound, enabling unambiguous identification and quality assessment.

Foundational Principles: Molecular Vibrations and FT-IR Spectroscopy

Covalent bonds within a molecule are not static; they behave like springs, undergoing continuous stretching and bending vibrations at specific frequencies.[1] When infrared radiation is passed through a sample, photons with frequencies that match these natural vibrational frequencies are absorbed. An FT-IR spectrometer measures this absorption, plotting it against the wavenumber (cm⁻¹) to generate a spectrum.

The analysis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate relies on identifying the characteristic absorptions of its three primary structural components:

-

The primary amine (-NH₂) group.

-

The ethyl ester (-COOCH₂CH₃) group.

-

The substituted cyclohexane backbone.

Each of these components gives rise to distinct peaks in specific regions of the infrared spectrum, allowing for a detailed structural confirmation.

Experimental Protocol: A Self-Validating ATR-FT-IR Workflow

For a compound like ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, which may be a liquid or a low-melting solid, Attenuated Total Reflectance (ATR) is the preferred FT-IR technique. ATR-FT-IR is a modern, efficient method that requires minimal to no sample preparation, thereby reducing potential sources of error and ensuring high reproducibility.[2][3][4]

The protocol below is designed as a self-validating system, where control steps are integrated to guarantee the integrity of the final spectrum.

Detailed Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

-

Verify that the desiccants for the optical components are active to prevent atmospheric water interference.

-

-

ATR Crystal Cleaning (Critical Step):

-

Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) using a suitable solvent, such as isopropanol or ethanol, and a soft, lint-free wipe.

-

Causality: Any residue from previous samples or cleaning solvents will appear in the spectrum. This step ensures that the only signals detected originate from the analyte.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (atmospheric CO₂ and water vapor) and the instrument's intrinsic response.

-

Trustworthiness: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output exclusively represents the sample's absorption characteristics. This is the most crucial step for data validity.

-

-

Sample Application:

-

Place a small amount of the ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate sample directly onto the center of the ATR crystal. If it is a liquid, one drop is sufficient. If a solid, use a micro-spatula to apply a small quantity.

-

If the sample is a solid, lower the ATR press arm to ensure firm and uniform contact between the sample and the crystal surface.

-

Causality: Good contact is essential for the infrared beam's evanescent wave to penetrate the sample effectively, leading to a strong, high-quality spectrum.[2]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typical parameters for a high-quality spectrum are:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (co-added to improve the signal-to-noise ratio)

-

-

-

Post-Measurement Cleaning:

-

Thoroughly clean the sample from the ATR crystal using the same procedure as in Step 2 to prepare the instrument for the next user.

-

ATR-FT-IR Analysis Workflow Diagram

Sources

mass spectrometry fragmentation of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, a bifunctional cyclic amino acid ester. As a molecule incorporating a primary amine, an ethyl ester, and a cyclohexane scaffold, its fragmentation is governed by the interplay of well-established reaction mechanisms. This document offers researchers, scientists, and drug development professionals a predictive framework for identifying this molecule and its analogues via mass spectrometry. We will explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), explaining the causal mechanisms behind each fragmentation channel. The guide includes detailed protocols, data tables, and mechanistic diagrams to provide a field-proven, self-validating reference for laboratory application.

Introduction: Structural Elucidation in the Modern Laboratory

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate (Molecular Formula: C₉H₁₇NO₂, Molecular Weight: 171.24 g/mol ) is a chiral building block relevant in synthetic and medicinal chemistry. Its structure combines three key chemical motifs: a primary aliphatic amine, an ethyl ester, and a saturated carbocyclic ring. Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of such molecules. Understanding its fragmentation pattern is not merely an academic exercise; it is critical for reaction monitoring, metabolite identification, and quality control in drug discovery and development pipelines.

This guide moves beyond a simple catalog of potential fragments. It is structured to provide a mechanistic understanding of why specific fragments form under different ionization conditions. By grounding our predictions in the fundamental principles of ion chemistry—such as alpha-cleavage, inductive cleavage, and hydrogen rearrangement reactions—we can construct a reliable analytical framework.

The Dichotomy of Ionization: EI vs. ESI

The choice of ionization technique fundamentally dictates the nature and extent of fragmentation. For a molecule like ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, yet they provide complementary information.

-

Electron Ionization (EI): A high-energy, "hard" ionization technique that bombards the analyte with energetic electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and often complex fragmentation. The resulting mass spectrum is a "fingerprint" rich in structural information but may show a weak or absent molecular ion peak.[1][2]

-

Electrospray Ionization (ESI): A "soft" ionization technique that transfers solvated ions into the gas phase with minimal internal energy.[3] It is ideal for generating intact protonated molecules, [M+H]⁺, which can then be selectively fragmented in a controlled manner using tandem mass spectrometry (MS/MS).[4] This allows for targeted structural analysis and the establishment of precursor-product relationships.

Predicted Fragmentation under Electron Ionization (EI)

Upon 70 eV electron impact, ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate will form a molecular ion (M•⁺) at m/z 171. This odd-electron radical cation is highly energetic and will rapidly undergo fragmentation through several competing pathways, driven by the localization of the charge and radical on the heteroatoms (N and O).

Amine-Directed Fragmentation: The Dominance of Alpha-Cleavage

The primary amine is a powerful directing group for fragmentation. Alpha-cleavage, the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, is typically the most favorable pathway for aliphatic amines because it produces a stable, resonance-stabilized iminium cation.[1][5][6]

Two primary α-cleavage pathways exist for this molecule:

-

Cleavage of the C1-C2 bond: This breaks the bond between the amine- and ester-bearing carbons, leading to the formation of an iminium ion at m/z 30 ([CH₂=NH₂]⁺). This is a common and often abundant ion for primary amines.[7]

-

Cleavage of the C2-C3 bond: This involves breaking a bond within the cyclohexane ring, expelling a C₄H₈• radical and resulting in a cyclic iminium ion. The most stable fragment from this pathway is predicted to be at m/z 84 .

Ester-Directed Fragmentation

The ethyl ester group provides several additional fragmentation routes characteristic of this functional class.[1][8]

-

Loss of the Ethoxy Radical: Cleavage of the C-O bond results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), producing a stable acylium ion at m/z 126 .

-

McLafferty Rearrangement: This classic rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by β-cleavage.[9][10] In this molecule, a hydrogen from the C6 position of the cyclohexane ring can be transferred to the ester carbonyl, leading to the elimination of a neutral ethene molecule (C₂H₄, 28 Da) and the formation of a radical cation at m/z 143 . A second McLafferty rearrangement can occur within the ethyl group itself, also leading to the loss of ethene and formation of a radical cation at m/z 143 .[11]

-

Loss of the Carboethoxy Group: Cleavage of the bond between the cyclohexane ring and the ester group can lead to the loss of the entire •COOCH₂CH₃ group (73 Da), generating a cyclohexylaminyl cation at m/z 98 .

Cyclohexane Ring Fragmentation

The saturated ring itself can undergo fragmentation, typically through the loss of small neutral alkenes. A common fragmentation for cycloalkanes is the loss of an ethene molecule (28 Da), which could occur from the molecular ion or subsequent fragment ions.[12]

Summary of Key Predicted EI Fragments

| m/z | Proposed Fragment Structure | Formation Pathway | Significance |

| 171 | [C₉H₁₇NO₂]•⁺ | Molecular Ion | Confirms molecular weight. |

| 143 | [C₇H₁₃NO₂]•⁺ | McLafferty Rearrangement (Loss of C₂H₄) | Indicates presence of γ-hydrogen relative to carbonyl.[9] |

| 126 | [C₇H₁₂NO]⁺ | Loss of •OC₂H₅ | Characteristic of ethyl esters.[1] |

| 98 | [C₆H₁₂N]⁺ | Loss of •COOC₂H₅ | Cleavage of ester group from the ring. |

| 84 | [C₅H₁₀N]⁺ | α-Cleavage (ring) | Indicates primary amine on a cyclic structure. |

| 30 | [CH₄N]⁺ | α-Cleavage (C1-C2) | Diagnostic for primary amines.[7] |

Predicted Fragmentation under ESI-MS/MS

In ESI, the molecule will be readily protonated, most likely at the basic primary amine, to form the [M+H]⁺ precursor ion at m/z 172 . Collision-Induced Dissociation (CID) of this even-electron ion will proceed through the elimination of stable neutral molecules.

Dominant Neutral Losses

-

Loss of Ammonia (NH₃): Protonation on the amine nitrogen facilitates its elimination as ammonia (17 Da). This is a very common pathway for protonated primary amines, leading to a fragment ion at m/z 155 .

-

Loss of Ethanol (C₂H₅OH): The ester group can be eliminated as a neutral alcohol molecule (46 Da), particularly with protonation occurring on the ester oxygen. This pathway yields a fragment at m/z 126 . This ion is isobaric with the acylium ion from the EI fragmentation but is formed via a different mechanism.

-

Combined Losses: Sequential fragmentation can occur. For example, the m/z 155 ion (formed by loss of NH₃) could subsequently lose ethanol, or the m/z 126 ion could lose ammonia, both leading to a fragment at m/z 109 .

Summary of Key Predicted ESI-MS/MS Fragments

| Precursor m/z | Product m/z | Neutral Loss (Da) | Proposed Loss | Significance |

| 172 | 155 | 17 | NH₃ | Confirms primary amine. |

| 172 | 126 | 46 | C₂H₅OH | Confirms ethyl ester. |

| 172 | 109 | 63 | NH₃ + C₂H₄O | Possible concerted or sequential loss. |

| 155 | 109 | 46 | C₂H₅OH | Sequential loss pathway. |

Experimental Protocols

To validate these predictions, the following self-validating experimental protocols are recommended.

Protocol for GC-EI-MS Analysis

This protocol is designed for the analysis of the neat compound or a concentrated solution in a volatile solvent.

-

Sample Preparation: Dissolve 1 mg of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

GC System:

-

Injector: Split/splitless, set to 250°C.

-